Carbonyl Position and Hydrogen Bond Profile
The 2-one regioisomer exhibits a different hydrogen bond donor/acceptor profile compared to the 4-one isomer. 1,3,8-Triazaspiro[4.5]decan-2-one has 3 hydrogen bond donors (HBD) and 2 hydrogen bond acceptors (HBA), while the 4-one isomer (CAS 974-41-4) possesses 2 HBD and 3 HBA due to the carbonyl oxygen position and the presence of only one NH group. This difference in HBD/HBA ratio impacts solubility and membrane permeability. The predicted water solubility of the 2-one scaffold is 9,258 mg/L at 25°C (log Kow estimated as -0.49) , whereas the 4-one derivative 8-benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS 974-41-4) has a predicted logP of approximately 2.5 and substantially lower aqueous solubility (data not available in the same prediction model). The 2-one scaffold's lower logP (-0.58) and greater hydrogen bond donor count make it a more suitable fragment for targets requiring polar interactions and improved aqueous solubility .
| Evidence Dimension | Predicted aqueous solubility and hydrogen bond donor/acceptor profile |
|---|---|
| Target Compound Data | Water Solubility: 9,258 mg/L (25°C, estimated); LogP: -0.58; HBD: 3; HBA: 2; TPSA: 53.16 Ų |
| Comparator Or Baseline | 1,3,8-Triazaspiro[4.5]decan-4-one core (CAS 974-41-4): HBD: 2; HBA: 3; typical substituted derivatives exhibit logP > 2.0 and substantially reduced predicted solubility. |
| Quantified Difference | LogP difference approximately 2.6 log units (2-one: -0.58 vs. 4-one derivative: ~2.0), corresponding to ~400-fold difference in octanol-water partition coefficient. Solubility difference cannot be precisely quantified due to lack of experimental data for the comparator, but is predicted to exceed 100-fold based on logP values. |
| Conditions | In silico predictions using KOWWIN v1.41 (WSKOW) and ChemSpider computational chemistry data. No experimental solubility measurements available. |
Why This Matters
For procurement decisions in fragment-based drug discovery, the 2-one scaffold offers superior aqueous solubility and a distinct HBD/HBA profile, which directly influences screening hit rates, crystallizability, and downstream lead optimization for polar binding sites relative to the 4-one scaffold.
